molecular formula C20H14N2O4 B6044260 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione)

2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione)

Cat. No.: B6044260
M. Wt: 346.3 g/mol
InChI Key: QPWMZOCQKSFBNO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione), also known as BisBis, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BisBis is a member of the isoindoline family and has been found to have several potential applications in various fields of research, including materials science, medicinal chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Additionally, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have several biochemical and physiological effects. In vitro studies have shown that 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Additionally, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines and prostaglandins.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) is its excellent charge transport properties, making it a potential candidate for use in electronic devices. Additionally, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have anticancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
One of the main limitations of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) is its low yield during synthesis. Additionally, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several potential future directions for research on 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione). One area of research is in the development of new organic semiconductors based on 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione). Additionally, more research is needed to fully understand the mechanism of action of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) and its potential applications in medicinal chemistry.
Another area of research is in the development of new synthetic methods for the production of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione). Currently, the yield of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) during synthesis is relatively low, and more efficient methods of production would be beneficial.
Conclusion:
In conclusion, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) is a synthetic compound with several potential applications in scientific research. 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has excellent charge transport properties, making it a potential candidate for use in electronic devices. Additionally, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have anticancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. However, more research is needed to fully understand the properties and potential applications of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione).

Synthesis Methods

The synthesis of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) involves the reaction of 1,2,4,5-tetraaminobenzene with maleic anhydride in the presence of a base catalyst. The reaction proceeds through a Diels-Alder reaction, followed by a cyclization process to form the final product. The yield of 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) is typically around 50%, and the compound can be purified using column chromatography.

Scientific Research Applications

2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has several potential applications in scientific research. One of the most promising areas of research is in the development of organic semiconductors. 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have excellent charge transport properties, making it a potential candidate for use in electronic devices such as solar cells and field-effect transistors.
Another area of research where 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has shown promise is in medicinal chemistry. 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have anticancer properties, and several studies have shown that it can inhibit the growth of cancer cells in vitro. Additionally, 2,2'-(2-butene-1,4-diyl)bis(1H-isoindole-1,3(2H)-dione) has been found to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.

Properties

IUPAC Name

2-[(E)-4-(1,3-dioxoisoindol-2-yl)but-2-enyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c23-17-13-7-1-2-8-14(13)18(24)21(17)11-5-6-12-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-10H,11-12H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWMZOCQKSFBNO-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C/CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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